Heptadeca-2,9-diene-4,6-diyn-1-ol
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Overview
Description
Heptadeca-2,9-diene-4,6-diyn-1-ol is a polyacetylene compound with the molecular formula C17H24O. It is known for its unique structure, which includes both double and triple bonds, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-2,9-diene-4,6-diyn-1-ol typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-2,9-diene-4,6-diyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives
Scientific Research Applications
Heptadeca-2,9-diene-4,6-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-cancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers .
Mechanism of Action
The mechanism of action of Heptadeca-2,9-diene-4,6-diyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Heptadeca-2,9-diene-4,6-diyn-1-ol can be compared with other polyacetylenes, such as:
Falcarinol: Another polyacetylene with similar biological activities but different structural features.
Panaxynol: Known for its anti-inflammatory properties, it shares some structural similarities with this compound but has distinct functional groups
Uniqueness: this compound stands out due to its combination of double and triple bonds, which confer unique chemical reactivity and biological activity .
Properties
CAS No. |
63767-82-8 |
---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
heptadeca-2,9-dien-4,6-diyn-1-ol |
InChI |
InChI=1S/C17H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h8-9,15-16,18H,2-7,10,17H2,1H3 |
InChI Key |
KJUXJIQGIJBGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC#CC#CC=CCO |
Origin of Product |
United States |
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